4-Amino-2-chloronicotinic acid

CAS No.: 1018678-38-0

Cat. No.: VC2689217

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018678-38-0 |

|---|---|

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 4-amino-2-chloropyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) |

| Standard InChI Key | KSWQBRYDZAEYQP-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1N)C(=O)O)Cl |

| Canonical SMILES | C1=CN=C(C(=C1N)C(=O)O)Cl |

Introduction

Chemical Structure and Properties

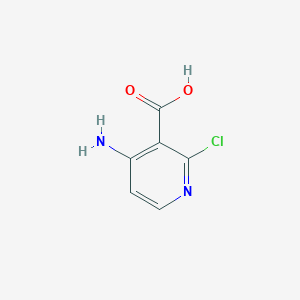

4-Amino-2-chloronicotinic acid is characterized by its pyridine ring structure with specific functional groups attached. The molecule features an amino group at the 4-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring.

Physical Properties

The physical properties of 4-amino-2-chloronicotinic acid have been well-documented and provide essential information for researchers working with this compound. These properties determine its behavior in various chemical reactions and biological systems.

Table 1: Physical Properties of 4-Amino-2-chloronicotinic Acid

| Property | Value |

|---|---|

| CAS Number | 1018678-38-0 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.569 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 419.4±45.0 °C at 760 mmHg |

| Flash Point | 207.5±28.7 °C |

| Exact Mass | 172.003952 |

| PSA (Polar Surface Area) | 76.21000 |

| LogP | 0.78 |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C |

| Index of Refraction | 1.660 |

The compound's relatively high boiling point of 419.4±45.0 °C at 760 mmHg suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid groups and potential π-π stacking of the aromatic rings . The moderate LogP value of 0.78 indicates a balance between hydrophilic and lipophilic properties, suggesting reasonable membrane permeability while maintaining some water solubility .

Chemical Identifiers and Nomenclature

4-Amino-2-chloronicotinic acid is known by several systematic and common names in chemical databases and literature.

Table 2: Chemical Identifiers and Alternative Names

| Type | Identifier |

|---|---|

| Primary Name | 4-Amino-2-chloronicotinic acid |

| Systematic Names | 3-Pyridinecarboxylic acid, 4-amino-2-chloro- |

| 4-Amino-2-chloro-3-pyridinecarboxylic acid | |

| 2-Chloro-4-aminonicotinic acid |

These alternative names reflect the same chemical structure viewed from different perspectives of chemical nomenclature systems, which is important for comprehensive literature searches and database queries .

Synthesis and Preparation

The synthesis of 4-amino-2-chloronicotinic acid involves specific chemical reactions and procedures that have been optimized to achieve high yields and purity.

Synthetic Routes

Applications in Research and Development

4-Amino-2-chloronicotinic acid has shown significant potential in various research areas, particularly in pharmaceutical development and biological studies.

Role in Drug Design

This compound has been utilized as a lead structure in the design of drugs that inhibit tyrosine kinase, an enzyme class that plays crucial roles in signal transduction pathways related to cell growth, differentiation, metabolism, and programmed cell death . The structural features of 4-amino-2-chloronicotinic acid make it an excellent scaffold for medicinal chemists to develop more potent and selective tyrosine kinase inhibitors.

Additionally, the compound serves as a substrate for chemical reactions involving pyrimidine compounds, such as nucleosides and nucleotides, which are essential components of DNA and RNA . This application highlights its importance in nucleic acid research and potential antiviral or anticancer drug development.

Calcium-Sensing Receptor Inhibition

One of the most promising applications of 4-amino-2-chloronicotinic acid is its activity as a calcium-sensing receptor (CaSR) inhibitor. The calcium-sensing receptor is an important regulator of parathyroid function, which in turn regulates calcium homeostasis in the body .

In vitro studies have demonstrated that 4-amino-2-chloronicotinic acid inhibits CaSR activity at picomolar concentrations, indicating its high potency . This activity has significant implications for treating disorders related to calcium homeostasis, such as hyperparathyroidism and osteoporosis.

Table 3: Biological Activities of 4-Amino-2-chloronicotinic Acid

| Biological Target | Activity | Potency | Potential Therapeutic Applications |

|---|---|---|---|

| Calcium-sensing Receptor (CaSR) | Inhibition | Picomolar range | Hyperparathyroidism, Osteoporosis |

| Tyrosine Kinase | Inhibition scaffold | Structure-dependent | Cancer, Inflammatory disorders |

These inhibitory properties position 4-amino-2-chloronicotinic acid as a valuable tool compound for researchers studying calcium signaling pathways and as a starting point for developing therapeutics targeting calcium-related disorders .

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to 4-amino-2-chloronicotinic acid have been synthesized and studied, providing insights into structure-activity relationships and potential applications.

Table 4: Structural Analogs and Their Similarity to 4-Amino-2-chloronicotinic Acid

| Compound | CAS Number | Similarity Score |

|---|---|---|

| 4-Amino-2,6-dichloronicotinaldehyde | 1159813-21-4 | 0.98 |

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 0.92 |

| 2-Chloro-4-(dimethylamino)nicotinaldehyde | 1282606-18-1 | 0.90 |

| 1-(4-Amino-2-chloropyridin-3-yl)ethanone | 1393573-67-5 | 0.88 |

| 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde | 1823371-33-0 | 0.88 |

| 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | 0.86 |

These structural analogs differ from 4-amino-2-chloronicotinic acid primarily in the nature of substituents, their positions on the pyridine ring, or the functional group replacing the carboxylic acid . The high similarity scores suggest that these compounds may share certain chemical and biological properties with 4-amino-2-chloronicotinic acid, potentially making them useful alternatives in specific applications.

Parent Compounds

2-Chloronicotinic acid (CAS: 2942-59-8) represents an important parent compound of 4-amino-2-chloronicotinic acid, lacking only the amino group at the 4-position . This compound has a molecular weight of 157.55 g/mol and physical properties that differ somewhat from 4-amino-2-chloronicotinic acid:

-

Density: 1.5±0.1 g/cm³ (versus 1.6±0.1 g/cm³ for 4-amino-2-chloronicotinic acid)

-

Boiling Point: 316.8±22.0 °C at 760 mmHg (versus 419.4±45.0 °C for 4-amino-2-chloronicotinic acid)

The lower boiling point of 2-chloronicotinic acid compared to 4-amino-2-chloronicotinic acid reflects the impact of the amino group on intermolecular forces and physical properties .

Research Status and Future Directions

Current Research Status

The compound has been cited in reputable papers and has been utilized in pharmaceutical research, particularly in the development of calcium receptor antagonists as described in US Patent 7829572B2 . This patent details pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as calcium receptor antagonists, with 4-amino-2-chloronicotinic acid serving as a key intermediate or component in the synthesis process .

Future Research Directions

Given its interesting biological properties and synthetic utility, future research involving 4-amino-2-chloronicotinic acid might focus on:

-

Development of more selective and potent CaSR modulators for treating disorders related to calcium homeostasis

-

Exploration of its potential in tyrosine kinase inhibitor design for cancer treatment

-

Investigation of structure-activity relationships through systematic modification of its structural features

-

Applications in the synthesis of novel nucleoside analogs for antiviral or anticancer therapies

-

Development of more efficient and environmentally friendly synthetic routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume